2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N'-[(1Z)-1-PHENYLPROPYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1Z)-1-PHENYLPROPYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzodiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1Z)-1-PHENYLPROPYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazole ring, followed by the introduction of the sulfanyl group and the aceto-hydrazide moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1Z)-1-PHENYLPROPYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.
Scientific Research Applications
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1Z)-1-PHENYLPROPYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1Z)-1-PHENYLPROPYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ANILINE: This compound shares the benzodiazole and sulfanyl groups but lacks the aceto-hydrazide moiety.
N’-[(1Z)-1-PHENYLPROPYLIDENE]ACETOHYDRAZIDE: This compound includes the aceto-hydrazide moiety but lacks the benzodiazole and sulfanyl groups.
Uniqueness
The uniqueness of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1Z)-1-PHENYLPROPYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-phenylpropylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-2-14(13-8-4-3-5-9-13)21-22-17(23)12-24-18-19-15-10-6-7-11-16(15)20-18/h3-11H,2,12H2,1H3,(H,19,20)(H,22,23)/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHKQWORZBJNNV-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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